2-ethoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide

Description

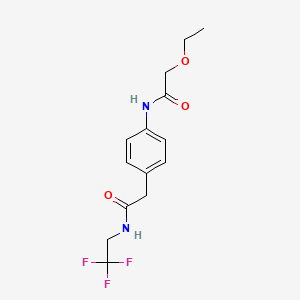

Chemical Structure and Key Features 2-ethoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide is a synthetic acetamide derivative characterized by:

- 2-ethoxy group: Enhances lipophilicity and metabolic stability .

- Acetamide backbone: A common pharmacophore in kinase inhibitors and agrochemicals, enabling hydrogen bonding with biological targets .

- Trifluoroethylamino-oxoethylphenyl moiety: The electron-withdrawing trifluoromethyl group improves binding affinity to hydrophobic pockets in proteins, while the oxoethyl spacer modulates conformational flexibility .

Coupling reactions: Acetamide formation via nucleophilic substitution or condensation of ethoxy-substituted phenoxyacetic acids with amine intermediates .

Functionalization: Introduction of the trifluoroethylamino group through reductive amination or Michael addition, as seen in structurally related agrochemicals .

Properties

IUPAC Name |

2-[4-[(2-ethoxyacetyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O3/c1-2-22-8-13(21)19-11-5-3-10(4-6-11)7-12(20)18-9-14(15,16)17/h3-6H,2,7-9H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTZLEGJZJWYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=C(C=C1)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-ethoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula: C14H17F3N2O3

- Molecular Weight: 318.296 g/mol

- IUPAC Name: 2-[4-[(2-ethoxyacetyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide

The biological activity of this compound can be attributed to its structural features, particularly the trifluoroethyl group and the ethoxy moiety. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modulate interactions with biological targets.

Anticancer Activity

Studies have shown that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with piperidine derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the inhibition of NF-κB signaling .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal tumor) | 10 | Apoptosis induction |

| Compound B | MCF-7 (breast cancer) | 15 | NF-κB inhibition |

| 2-Ethoxy-N-(4-(2-oxo... | TBD | TBD | TBD |

Neuropharmacological Potential

The compound's potential as a neuroprotective agent has also been explored. Similar compounds have shown efficacy in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease . The presence of the ethoxy group may enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier.

Case Studies and Research Findings

- Study on Apoptosis Induction : In a study involving various cancer cell lines, a derivative similar to 2-ethoxy-N-(4-(2-oxo... demonstrated significant cytotoxicity compared to standard treatments like bleomycin . The compound was effective in inducing apoptosis through mitochondrial pathways.

- Inhibition of AChE : Research indicated that compounds with similar structures inhibited AChE effectively, suggesting that 2-ethoxy-N-(4-(2-oxo... might also possess similar neuroprotective properties. The study highlighted conformational changes in binding sites that could enhance interaction with AChE .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the molecular structure significantly affect biological activity. The trifluoroethyl group was found to enhance binding affinity to target proteins involved in cancer progression and neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Derivatives with similar structures to 2-ethoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide exhibit anticancer properties. For example, compounds with piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by inhibiting NF-κB signaling.

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal tumor) | 10 | Apoptosis induction |

| Compound B | MCF-7 (breast cancer) | 15 | NF-κB inhibition |

| 2-Ethoxy-N-(4-(2-oxo... | TBD | TBD | TBD |

Neuropharmacological Potential

This compound may also have potential as a neuroprotective agent. Similar compounds have been effective in inhibiting acetylcholinesterase (AChE), which is important for treating Alzheimer's disease. The ethoxy group may increase the molecule's lipophilicity, potentially improving its ability to cross the blood-brain barrier.

Case Studies and Research Findings

Study on Apoptosis Induction: A derivative similar to this compound demonstrated significant cytotoxicity compared to standard treatments like bleomycin in a study involving various cancer cell lines. The compound effectively induced apoptosis through mitochondrial pathways.

Inhibition of AChE: Research indicated that compounds with similar structures inhibited AChE effectively, suggesting that this compound might also possess similar neuroprotective properties. The study highlighted conformational changes in binding sites that could enhance interaction with AChE.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and biological relevance:

Key Comparative Insights

Bioactivity and Target Selectivity The trifluoroethylamino group in the target compound and its analogs (e.g., ) enhances binding to hydrophobic enzyme pockets, critical for pesticidal and kinase-inhibitory activity. Ethoxy vs. Fluoro Substitutents: Ethoxy groups (as in the target compound) improve metabolic stability compared to fluoro-substituted analogs (e.g., ), which may exhibit higher electrophilicity and reactivity .

Synthetic Accessibility Compounds with thiazolidinone () or isoxazole () cores require multistep syntheses (e.g., cyclocondensation), whereas the target acetamide can be synthesized via simpler amide coupling .

Pharmacokinetic Properties

- Lipophilicity : The trifluoromethyl group increases logP values (~2.5–3.5), favoring blood-brain barrier penetration in CNS-targeted therapies .

- Solubility : Ethoxy and piperazine substituents () enhance aqueous solubility compared to halogenated analogs (e.g., ).

Research Findings and Data

- Agrochemical Efficacy : The patented compound in demonstrated 90% pest mortality at 50 ppm, attributed to trifluoromethyl-isoxazole’s electrophilic reactivity.

- Kinase Inhibition : MNK inhibitors () showed IC₅₀ values of 10–50 nM, with acetamide derivatives outperforming carboxamides due to improved hydrogen-bonding .

Q & A

Q. What are the recommended synthetic routes for 2-ethoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide?

A multi-step synthesis approach is typical for this compound. Begin with the preparation of the phenylacetamide core via coupling reactions. For example, describes a related trifluoroacetimidate synthesis involving:

Step 1 : Dissolve the starting material (e.g., a substituted phenyl derivative) in pyridine with DMAP and Ac₂O for acetylation.

Step 2 : Quench with methanol, concentrate, and purify via column chromatography (e.g., dichloromethane/hexane).

Step 3 : Introduce the trifluoroethylamine group via nucleophilic substitution or reductive amination.

Step 4 : Final purification using HPLC or preparative TLC for high-purity yields .

Q. How can the molecular structure of this compound be confirmed experimentally?

Use a combination of:

- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., trifluoroacetamide derivatives in show characteristic δ ~170 ppm for carbonyl groups).

- X-ray crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds as in ).

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ or [M–H]⁻ peaks) .

Q. What safety precautions are critical during handling?

- PPE : Wear nitrile gloves, safety goggles, and lab coats ().

- Ventilation : Use fume hoods to avoid inhalation ().

- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes (). Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can low yields in the final coupling step be optimized?

Low yields (e.g., 2–5% in ) may arise from steric hindrance or side reactions. Mitigate via:

Q. Which computational methods predict the compound’s pharmacokinetic properties?

- Molecular docking : Use AutoDock Vina to assess binding affinity to target proteins (e.g., COVID-19 protease in ).

- ADMET prediction : Employ SwissADME or ADMETLab to evaluate bioavailability, BBB penetration, and CYP450 interactions.

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) for reactivity insights .

Q. How can discrepancies in spectroscopic data be resolved?

Contradictions in NMR or IR spectra (e.g., unexpected peaks) may stem from impurities or tautomerism. Solutions include:

Q. What strategies elucidate the reaction mechanism of trifluoroethylamino group formation?

- Isotopic labeling : Use ¹⁵N-labeled amines to track incorporation via LC-MS.

- Kinetic studies : Monitor reaction progress via in situ IR or Raman spectroscopy.

- Computational modeling : Simulate transition states using Gaussian09 to identify rate-limiting steps .

Q. How should intermediates with similar polarity be purified effectively?

- Column chromatography : Optimize solvent gradients (e.g., ethyl acetate/hexane from 10% to 50%).

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) for challenging separations.

- Recrystallization : Test solvent pairs like ethanol/diethyl ether for crystal formation () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.